molecular formula C11H17OP B14254430 [2-(Methoxymethyl)phenyl](propan-2-yl)phosphane CAS No. 437763-12-7

[2-(Methoxymethyl)phenyl](propan-2-yl)phosphane

Cat. No.: B14254430
CAS No.: 437763-12-7
M. Wt: 196.23 g/mol
InChI Key: IBPVVMWZOYPDAV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)phenylphosphane: is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)phenylphosphane typically involves the reaction of a suitable phosphine precursor with a methoxymethyl-substituted phenyl compound

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Methoxymethyl)phenylphosphane can undergo oxidation reactions, typically forming phosphine oxides.

    Reduction: This compound can be reduced under specific conditions to yield various reduced phosphorus species.

    Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphorus compounds.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(Methoxymethyl)phenylphosphane is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology: This compound can be used in the development of bioactive molecules, where the phosphane group plays a crucial role in modulating biological activity.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: In the industrial sector, 2-(Methoxymethyl)phenylphosphane is used in the production of specialty chemicals and materials, where its unique reactivity is leveraged to create high-value products.

Mechanism of Action

The mechanism by which 2-(Methoxymethyl)phenylphosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The methoxymethyl group can influence the electronic properties of the phosphane, thereby modulating its reactivity and selectivity. Molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

    2-(Methoxymethyl)phenylamine: Similar structure but with an amine group instead of a phosphane.

    2-(Methoxymethyl)phenylether: Contains an ether linkage instead of a phosphane group.

Uniqueness: The presence of the phosphane group in 2-(Methoxymethyl)phenylphosphane imparts unique reactivity, particularly in its ability to form stable complexes with transition metals. This makes it distinct from similar compounds that lack the phosphane functionality, thereby offering unique advantages in catalysis and organic synthesis.

Properties

CAS No.

437763-12-7

Molecular Formula

C11H17OP

Molecular Weight

196.23 g/mol

IUPAC Name

[2-(methoxymethyl)phenyl]-propan-2-ylphosphane

InChI

InChI=1S/C11H17OP/c1-9(2)13-11-7-5-4-6-10(11)8-12-3/h4-7,9,13H,8H2,1-3H3

InChI Key

IBPVVMWZOYPDAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)PC1=CC=CC=C1COC

Origin of Product

United States

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